9-Bromo-3-oxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-3-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to a spiro[5.5]undecane skeleton containing an oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-oxaspiro[5.5]undecane typically involves the introduction of a bromine atom into the spiro[5.5]undecane framework. One common method is the bromination of 3-oxaspiro[5.5]undecane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-3-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and alkoxy derivatives of the spiro compound.
Oxidation Reactions: Products include spiro compounds with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon, 3-oxaspiro[5.5]undecane.
Wissenschaftliche Forschungsanwendungen
9-Bromo-3-oxaspiro[5.5]undecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Bromo-3-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets . The spirocyclic structure provides rigidity and conformational stability, enhancing its interaction with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A related spiro compound with a dione functional group.
1-Oxa-9-azaspiro[5.5]undecane: A spiro compound containing a nitrogen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: Spiro compounds with both oxygen and sulfur atoms in the rings.
Uniqueness
9-Bromo-3-oxaspiro[5.5]undecane is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the spirocyclic structure and the bromine atom makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17BrO |
---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
9-bromo-3-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2 |
InChI-Schlüssel |
RVQUGEMVZLYVQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1Br)CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.